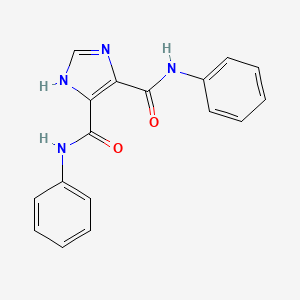

N4,N5-diphenyl-1H-imidazole-4,5-dicarboxamide

Description

Introduction to N⁴,N⁵-Diphenyl-1H-Imidazole-4,5-Dicarboxamide

N⁴,N⁵-Diphenyl-1H-imidazole-4,5-dicarboxamide is a heterocyclic organic compound characterized by an imidazole core substituted with two diphenyl groups at the 4 and 5 positions and carboxamide functionalities. This compound has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and coordination properties. Its structural features enable interactions with enzymatic active sites and metal ions, making it a valuable scaffold for drug discovery and coordination polymer synthesis.

Chemical Identity and Nomenclature

IUPAC Nomenclature and Synonyms

The IUPAC name for this compound is N⁴,N⁵-diphenyl-1H-imidazole-4,5-dicarboxamide . Common synonyms include:

- N,N′-Diphenyl-1H-imidazole-4,5-dicarboxamide

- 4,5-Di-(phenylaminocarbonyl)-imidazole

- 1H-Imidazole-4,5-dicarboxylic acid bis-phenylamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₄O₂ |

| Molecular Weight | 306.325 g/mol |

| CAS Number | 59157-07-2 |

| ChemSpider ID | 491043 |

Structural Features

The compound consists of a planar imidazole ring (positions 1–5) with:

- Nitrogen atoms at positions 1 and 3.

- Carboxamide groups at positions 4 and 5, each substituted with a phenyl group.

- Aromatic diphenyl side chains enhancing π-π stacking and hydrophobic interactions.

This architecture facilitates hydrogen bonding and metal coordination, critical for its biological and materials applications.

Historical Context in Heterocyclic Chemistry

Emergence of Imidazole Derivatives

Imidazole was first synthesized in 1858 by Heinrich Debus via the condensation of glyoxal, formaldehyde, and ammonia. The development of substituted imidazoles accelerated in the 20th century, driven by their role in bioactive molecules (e.g., histidine, histamine) and pharmaceuticals (e.g., antifungal agents).

Properties

IUPAC Name |

4-N,5-N-diphenyl-1H-imidazole-4,5-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c22-16(20-12-7-3-1-4-8-12)14-15(19-11-18-14)17(23)21-13-9-5-2-6-10-13/h1-11H,(H,18,19)(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBRBEISYWUGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N5-diphenyl-1H-imidazole-4,5-dicarboxamide typically involves the cyclization of amido-nitriles. One common method is the reaction of diphenylamine with glyoxal in the presence of ammonium acetate, which leads to the formation of the imidazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide groups at positions 4 and 5 are susceptible to nucleophilic substitution under specific conditions. Key findings include:

Alkylation and Arylation

Reactions with alkyl/aryl halides in polar aprotic solvents (e.g., DMF) yield derivatives with modified substituents. For example:

These reactions proceed via SN2 mechanisms, with the carboxamide’s nitrogen acting as a nucleophile. Steric hindrance from the phenyl groups reduces reactivity compared to non-aromatic analogs .

Coordination Chemistry

The imidazole ring and carboxamide groups enable metal complexation, forming stable coordination polymers or discrete complexes:

Metal-Ligand Interactions

-

Nickel(II) Complexes : Hydrothermal synthesis with Ni²⁺ yields [Ni(L)₂·2H₂O]·3H₂O, where L = 2-propyl-1H-imidazole-4,5-dicarboxylate. The complex adopts a distorted octahedral geometry .

-

Cobalt(II) Complexes : Similar methods produce [Co(L)₂·2H₂O], demonstrating the ligand’s ability to coordinate via imidazole N and carboxylate O atoms .

These complexes exhibit hydrogen-bonded 3D networks, relevant for materials science applications .

Hydrolysis and Stability

The carboxamide bonds are resistant to hydrolysis under mild conditions but degrade under acidic/basic extremes:

Acid-Catalyzed Hydrolysis

-

In concentrated HCl (6M, reflux), the compound hydrolyzes to 4,5-imidazoledicarboxylic acid, though yields are low due to competing decomposition .

-

Nitric acid (65%, 130–135°C) oxidizes the imidazole ring, forming nitro derivatives as side products .

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological applications, leveraging hydrogen-bonding interactions:

Antiviral Derivatives

Asymmetric imidazole-4,5-dicarboxamides inhibit SARS-CoV-2 3CLpro (main protease) via:

| Derivative | IC₅₀ (SARS-CoV-2 3CLpro) | Selectivity Index | Source |

|---|---|---|---|

| 1-(2-Chloro-6-fluorobenzyl) | 2.1 µM | >50 | |

| 1-(4-Trifluoromethylbenzyl) | 3.8 µM | >30 |

Supramolecular Assembly

The compound forms hydrogen-bonded frameworks, as observed in X-ray crystallography:

-

Dimerization : N–H···O interactions between carboxamide groups create cyclic dimers .

-

π-Stacking : Phenyl groups engage in offset face-to-face interactions, stabilizing crystal lattices .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, producing CO₂ and phenyl isocyanates as major fragments .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of N4,N5-diphenyl-1H-imidazole-4,5-dicarboxamide derivatives as inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. Research indicates that these compounds exhibit significant inhibitory potency against this target, suggesting their potential role in developing antiviral therapies for COVID-19 .

Anticoccidial Properties

The compound has also been investigated for its anticoccidial properties, particularly against coccidia that show resistance to existing treatments. Derivatives of 1H-imidazole-4,5-dicarboxamide have demonstrated efficacy in poultry, providing a promising avenue for the development of new anticoccidial drugs .

Agricultural Applications

Pesticidal Activity

this compound serves as an intermediate in the synthesis of various agricultural agents, including pesticides and herbicides. Its derivatives can be modified to enhance their effectiveness against specific pests and diseases affecting crops .

Material Science

Coordination Chemistry

The compound's ability to form coordination complexes has been explored for applications in material science. The unique imidazole structure allows it to interact with metal ions, leading to the formation of stable complexes that can be utilized in catalysis and as functional materials .

Data Tables

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Medicinal Chemistry | Antiviral (SARS-CoV-2 inhibitor) | Significant inhibitory potency against main protease |

| Agricultural Science | Anticoccidial agent | Effective against resistant coccidia in poultry |

| Material Science | Coordination complexes | Potential use in catalysis and functional materials |

Case Study 1: SARS-CoV-2 Main Protease Inhibition

A study published in late 2024 synthesized fourteen derivatives of this compound and evaluated their inhibitory effects on the SARS-CoV-2 main protease. The results indicated that several compounds exhibited IC50 values in the low micromolar range, demonstrating potential as therapeutic agents against COVID-19 .

Case Study 2: Anticoccidial Efficacy

Research focusing on the anticoccidial effects of imidazole derivatives revealed that specific modifications to the N4,N5-diphenyl structure enhanced activity against Eimeria species in poultry. These findings support the development of new formulations that could address resistance issues faced by current anticoccidial drugs .

Mechanism of Action

The mechanism of action of N4,N5-diphenyl-1H-imidazole-4,5-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with nucleic acids and proteins, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antiviral Activity

The antiviral efficacy of imidazole-4,5-dicarboxamides is highly dependent on substituent modifications. Key analogs include:

Key Findings :

- Halogenation : Fluorine at N4 (e.g., 15a, 15d, 15i) enhances antiviral activity, likely due to improved binding via electronegative interactions .

- Heterocyclic Substituents : Thiophene (15d) and furan (15i) groups at N5 increase synthetic yield (>75%) but require further biological evaluation .

- Asymmetric Derivatives: Compounds with amino acid esters (e.g., 5b6) show low cytotoxicity, making them promising for therapeutic use .

Comparison with Non-Phenyl Analogs

Methyl-Substituted Derivatives

Imidazole-2,5-Dicarboxamides

Unlike the 4,5-regioisomer, 1H-imidazole-2,5-dicarboxamide derivatives (e.g., MOC-24) act as NS4A peptidomimetics, inhibiting HCV NS3 protease. Molecular dynamics simulations reveal that active analogs maintain intramolecular hydrogen bonding, a feature less pronounced in 4,5-dicarboxamides .

Coordination Chemistry and Metal Complexes

N4,N5-Bis(4-fluorophenyl)-1H-imidazole-4,5-dicarboxamide forms stable copper(II) complexes with [2×2] grid-like structures, demonstrating catecholase activity. This highlights the scaffold's utility in bioinorganic chemistry, contrasting with non-fluorinated analogs, which show weaker metal-binding capacity .

Physicochemical and Pharmacokinetic Considerations

- Synthetic Accessibility : Phenyl-substituted compounds require multi-step synthesis (yields: 77–86%), whereas asymmetric derivatives with alkanamines are more straightforward to functionalize .

Biological Activity

N4,N5-diphenyl-1H-imidazole-4,5-dicarboxamide (I45DC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article reviews the significant findings related to its biological activity, focusing on its antiproliferative effects against cancer cells and its antiviral properties against various viruses, including dengue and SARS-CoV-2.

Chemical Structure and Synthesis

The compound is characterized by its imidazole ring structure with two phenyl substituents at the N4 and N5 positions, along with two carboxamide groups at the 4 and 5 positions. The synthesis of I45DC derivatives typically involves multi-step organic reactions, including condensation reactions and cyclization processes.

Antiproliferative Activity

Research has demonstrated that I45DC derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study by Saudi et al. (2014) reported that certain derivatives showed IC50 values in the range of 2.5 to 25 µM against HL-60 leukemia cells, indicating their potential as anticancer agents . The structure-activity relationship (SAR) analysis suggested that the presence of hydrogen-bonding interactions within the ATP-binding site of cyclin-dependent kinase 2 (CDK2) is crucial for their activity .

Table 1: Antiproliferative Activity of I45DC Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N4,N5-diphenyl-I45DC | HL-60 | 2.5 - 25 |

| N5-(4-fluorophenyl)-I45DC | DENV | 2.50 |

| N4-(4-methyl-2-(3-methyl-1H-pyrazol-5-yl)phenyl)-I45DC | YFV | 1.85 |

Antiviral Activity

The antiviral potential of I45DC derivatives has been extensively studied, particularly against flaviviruses such as dengue virus (DENV) and yellow fever virus (YFV). A high-throughput screening assay revealed that certain derivatives exhibited potent inhibitory activity against DENV, with EC50 values as low as 0.93 µM . The mechanism of action appears to involve inhibition of viral replication by targeting specific viral proteins.

Case Study: Dengue Virus Inhibition

In a study published in 2014, a series of I45DC derivatives were synthesized and evaluated for their antiviral properties. One derivative, N5-(4-fluorophenyl)-N4-(2-(3-methyl-1H-pyrazol-5-yl)phenyl)-1H-imidazole-4,5-dicarboxamide, exhibited an EC50 value of 0.93 µM against DENV in Vero cells, demonstrating significant antiviral efficacy .

Recent Developments: SARS-CoV-2 Inhibition

A more recent study explored the inhibitory effects of asymmetric I45DC derivatives against the main protease of SARS-CoV-2. Compounds were designed based on the active site structure of the protease, and one compound achieved an IC50 of 4.79 µM, indicating potential for therapeutic use in COVID-19 treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N4,N5-diphenyl-1H-imidazole-4,5-dicarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A three-step synthesis from diaminomaleonitrile (DAMN) is commonly employed, involving cyclization with formic acid followed by N-arylation. Optimization includes adjusting temperature (80–120°C), catalyst loading (e.g., Pd(OAc)₂ for cross-coupling), and solvent polarity (DMF or DMSO) to enhance yields . For example, substituting DAMN with phenyl groups via Ullmann-type coupling requires careful control of stoichiometry to avoid byproducts.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.9 ppm for phenyl groups) and carboxamide NH signals (δ ~11.8 ppm) .

- IR : Identify C=O stretches (~1666 cm⁻¹) and N-H bending (~3448 cm⁻¹) .

- Crystallography : Use SHELX for structure refinement and WinGX/ORTEP for visualization. Hydrogen bonding networks can be analyzed via Mercury CSD to validate packing motifs .

Q. How can initial biological screening be designed to evaluate antimicrobial activity?

- Methodological Answer :

- Assay Design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC determination). Include fungal strains (e.g., C. albicans) for antifungal screening.

- Controls : Compare with known imidazole-based antifungals (e.g., clotrimazole). Ensure purity via HPLC (>95%) to avoid false positives .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence crystal packing and stability?

- Methodological Answer : Graph set analysis (as per Etter’s rules) reveals motifs like R₂²(8) rings formed by N-H···O=C interactions. Use Mercury CSD to map these patterns and correlate with thermal stability (TGA/DSC data). For example, bifurcated hydrogen bonds may enhance melting points by ~20–30°C .

Q. What strategies address low yields in N-arylation steps during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu bimetallic systems for Buchwald-Hartwig coupling to reduce steric hindrance from phenyl groups.

- Solvent Optimization : Switch from DMF to ionic liquids (e.g., [BMIM][BF₄]) to improve solubility of aromatic amines.

- Microwave Assistance : Reduce reaction time from 24h to 2h while maintaining >80% yield .

Q. How can discrepancies in biological activity data across studies be resolved?

- Methodological Answer :

- Data Normalization : Account for assay variability (e.g., broth vs. agar dilution) by reporting IC₅₀ values relative to internal standards.

- Metabolite Interference : Perform LC-MS to detect degradation products (e.g., hydrolyzed carboxamides) that may skew results .

Q. What computational tools assist in predicting supramolecular arrangements and reactivity?

- Methodological Answer :

- Mercury CSD : Analyze isostructurality with analogous imidazole derivatives (e.g., N4,N5-bis(2-ethoxyphenyl) variants) to predict packing motifs .

- DFT Calculations : Optimize transition states for arylation steps using Gaussian09 with B3LYP/6-31G(d) basis sets to identify rate-limiting barriers .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond length variations) be interpreted?

- Methodological Answer :

- Statistical Validation : Compare mean bond lengths (e.g., C-N: 1.33–1.37 Å) across 10+ structures from the Cambridge Structural Database (CSD). Outliers may indicate twinning or disorder; re-refine using SHELXL with TWIN/BASF commands .

Q. Why do some synthetic routes report divergent substituent effects on bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.